Paeonilactone A

Vue d'ensemble

Description

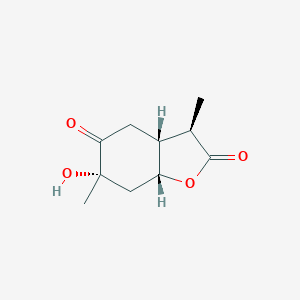

Paeonilactone A (CAS: 98751-79-2) is a monoterpenoid compound derived from Paeonia lactiflora, a plant widely used in traditional medicine. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.216 g/mol . Pharmacologically, this compound exhibits anti-inflammatory properties, particularly through synergistic interactions. While it lacks significant NO production or inducible nitric oxide synthase (iNOS) inhibition when used alone , it demonstrates enhanced efficacy when combined with BI (a bioactive fraction from Glycyrrhiza uralensis), suppressing iNOS protein expression by 31% compared to BI alone (19%) . Pharmacokinetic studies reveal its delayed absorption, reaching a maximum plasma concentration (Cmax) of 36.4 ng/mL at 8 hours post-administration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Paeonilactone A can be synthesized through the anaerobic incubation of paeoniflorin, a major monoterpene glycoside from peony roots, with Lactobacillus brevis in the presence of aromatic thiols such as phenylthiol, o-tolylthiol, m-tolylthiol, p-tolylthiol, and 2-naphthylthiol. The reaction conditions involve maintaining an anaerobic environment and using column chromatography for purification .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of paeoniflorin from peony roots followed by its transformation using specific bacterial strains under controlled conditions. The process includes steps like fermentation, extraction, and purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Oxylactonization

The enantioselective synthesis of paeonilactone A employs a palladium(II)-catalyzed 1,4-oxylactonization of conjugated dienes (e.g., 1,3-cyclohexadiene derivatives). This step simultaneously introduces two oxygen substituents critical for the target molecule’s stereochemistry .

Mechanism :

- Pd(II) activates the diene for nucleophilic attack by a hydroxyl group.

- Intramolecular cyclization forms the γ-lactone core with >90% enantiomeric excess .

Conditions :

Copper-Catalyzed Cross-Coupling

A copper(I)-catalyzed cross-coupling between dienyl triflates and Grignard reagents introduces methyl groups to the cyclohexane backbone .

Key Features :

Example Reaction :

textDienyl triflate + MeMgBr → Methylated intermediate (95% yield)

Enzymatic Hydrolysis and Biotransformation

Anaerobic incubation of paeoniflorin (a precursor) with Lactobacillus brevis and aromatic thiols generates This compound adducts via bacterial β-glucosidase activity .

Process :

- Hydrolysis : Removal of glucose moiety from paeoniflorin.

- Michael Addition : Aromatic thiols (e.g., PhSH) attack the α,β-unsaturated ketone in the intermediate .

Adduct Examples :

| Thiol Reagent | Product | Yield |

|---|---|---|

| Phenylthiol | 9-Phenylthiothis compound | 1.0% |

| 2-Naphthylthiol | 9-(2-Naphthylthio) adduct | 4.7% |

Radical Cyclization with SmI₂

Samarium iodide (SmI₂) mediates cascade radical cyclizations of methylenecyclopropane derivatives to synthesize paeonilactone B and 6-epi-paeonilactone A .

Key Steps :

- Single-electron transfer (SET) from SmI₂ generates radical intermediates.

- Diastereoselectivity >95% via chair-like transition states .

Epoxidation and Elimination

- Epoxidation of cyclohexene intermediates with mCPBA followed by base-induced elimination forms α,β-unsaturated lactones .

- Conditions :

- mCPBA, CH₂Cl₂, 0°C → RT

- KOtBu, DMF, 80°C

Iodolactonization

Kinetic iodolactonization of 4-methyl-3-cyclohexene-1-acetic acid using NIS (N-iodosuccinimide) establishes the γ-lactone ring with cis-stereochemistry .

Synthetic Routes Comparison

| Method | Key Step | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Palladium/Copper | 1,4-oxylactonization | 64% | >90% ee | |

| SmI₂ Radical | Cascade cyclization | 63% | >95% de | |

| Biotransformation | Enzymatic hydrolysis | 1–5% | N/A |

Stability and Reactivity

Applications De Recherche Scientifique

Pharmacological Properties

Paeonilactone A exhibits several pharmacological properties that make it a candidate for further research and application:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Its ability to modulate inflammatory pathways is significant in conditions like arthritis and other chronic inflammatory disorders .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can help mitigate oxidative stress-related damage in cells. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .

- Anticancer Potential : Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

-

Study on Inflammatory Diseases :

- Objective : To evaluate the anti-inflammatory effects of this compound in vitro.

- Methods : Human monocytes were treated with this compound, and levels of inflammatory cytokines were measured.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, suggesting its potential use in treating inflammatory conditions .

- Antioxidant Activity Assessment :

-

Anticancer Research :

- Objective : To investigate the effects of this compound on cancer cell lines.

- Methods : Various cancer cell lines were treated with different concentrations of this compound, followed by assessment of cell viability and apoptosis.

- Results : The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mécanisme D'action

Paeonilactone A exerts its effects through interactions with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in neurological functions. The compound’s mechanism of action includes binding to specific proteins and altering their activity, which can lead to therapeutic effects such as anticonvulsant activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Paeonilactone B (CAS: 98751-78-1)

- Structural Differences: Paeonilactone B (C₁₀H₁₂O₄) shares a core monoterpenoid structure with Paeonilactone A but differs in hydroxylation and stereochemistry .

- Bioactivity: NO Inhibition: Exhibits potent NO inhibition (IC₅₀ = 2.1 µM) and suppresses iNOS protein and mRNA expression in LPS-activated macrophages . Mechanism: Inhibits MAPK (JNK, ERK1/2, p38) and NF-κB pathways, reducing IL-1β, IL-6, TNF-α, and COX-2 . Pharmacokinetics: Faster absorption (Cmax = 12.4 ng/mL at 2 hours) but lower bioavailability compared to this compound .

Paeonilactone C (CAS: 98751-77-0)

- Protects rat cortical neurons from H₂O₂-induced oxidative stress .

- Contrast with this compound : Unlike A and B, Paeonilactone C’s primary role is neuroprotection rather than inflammation modulation .

Comparison with Functionally Similar Compounds

Palbinone (8p)

- Class: Triterpenoid (unrelated structurally to Paeonilactones).

- Bioactivity: Moderate NO inhibition (IC₅₀ = 7.8 µM) but weak iNOS mRNA suppression. Demonstrates cytotoxicity at higher concentrations (LD₅₀ = 25 µM) .

Catechin (10p)

- Class: Flavonoid.

- Bioactivity: Low iNOS mRNA inhibition but comparable NO suppression to Palbinone (IC₅₀ = 7.1 µM). Lacks synergistic effects with BI .

Pharmacokinetic and Mechanistic Comparison Table

Key Research Findings

Structural-Activity Relationship : Stereochemistry and hydroxylation patterns critically influence bioactivity. Paeonilactone B’s planar structure enhances binding to inflammatory targets like NF-κB, unlike this compound’s conformational flexibility .

Clinical Potential: Paeonilactone B’s robust standalone activity makes it a candidate for acute inflammation, while this compound’s delayed absorption suits chronic conditions requiring sustained release .

Activité Biologique

Paeonilactone A, a monoterpene lactone derived from the roots of Paeonia species, has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique monoterpene structure, which contributes to its biological activity. The compound's molecular formula is , and it features a lactone ring that is essential for its interaction with biological systems. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and the prevention of chronic diseases linked to oxidative damage.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies show that this compound can modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

3. Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It has been shown to protect cortical neurons from hydrogen peroxide-induced apoptosis, suggesting its utility in neurodegenerative disease management.

4. Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi positions it as a potential natural antimicrobial agent, particularly in formulations aimed at treating infections.

Case Studies

-

Neuroprotection in Animal Models

- In a study involving rat models, this compound was administered to assess its protective effects against induced oxidative stress. The results indicated a significant reduction in neuronal cell death compared to control groups, highlighting its potential in treating conditions like Alzheimer's disease.

-

Antimicrobial Efficacy

- In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Anti-inflammatory | Moderate | |

| Neuroprotective | Significant | |

| Antimicrobial | Effective |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The lactone structure allows for effective interaction with free radicals.

- Cytokine Modulation: It inhibits the expression of TNF-α and IL-6, key players in inflammatory responses.

- Cell Signaling Pathways: this compound influences signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cell survival.

Q & A

Q. What are the validated analytical methods for characterizing the structural purity of Paeonilactone A in natural product extracts?

Basic Research Question

To ensure structural integrity, researchers should employ hyphenated techniques such as HPLC-DAD-MS for preliminary separation and identification, followed by NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) for stereochemical confirmation. Comparative analysis with reference standards (if available) is critical . For novel isolates, high-resolution mass spectrometry (HRMS) and X-ray crystallography may be required to resolve ambiguities in molecular geometry .

Q. How can researchers design in vitro experiments to evaluate the neuroprotective effects of this compound against oxidative stress models?

Basic Research Question

A robust experimental design includes:

- Cell models : Primary cortical neurons or SH-SY5Y cells exposed to H₂O₂ or glutamate-induced oxidative stress.

- Dosage optimization : Pre-treatment with this compound (e.g., 1–100 µM) 24 hours prior to insult.

- Outcome metrics : Cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity).

- Controls : Co-treatment with antioxidants (e.g., N-acetylcysteine) to validate mechanistic specificity .

Q. What methodologies address discrepancies in reported bioactivity data for this compound across different studies?

Advanced Research Question

Contradictions often arise from variability in:

- Extraction protocols : Solvent polarity (e.g., methanol vs. ethyl acetate) impacts compound yield and co-eluting impurities .

- Assay conditions : Differences in cell lines, exposure times, or endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility. Meta-analyses of published data can identify trends obscured by small sample sizes .

Q. How can a PICOT framework structure preclinical studies investigating this compound’s anti-inflammatory properties?

Advanced Research Question

Apply the PICOT framework:

- P (Population) : LPS-induced RAW 264.7 macrophages or murine colitis models.

- I (Intervention) : Oral/intraperitoneal administration of this compound (dose-response curve).

- C (Comparison) : Dexamethasone or NSAIDs as positive controls.

- O (Outcome) : Quantify TNF-α, IL-6 (ELISA), and NF-κB pathway activation (Western blot).

- T (Time) : Acute (24–72 hr) vs. chronic (7–14 day) exposure .

Q. What pharmacokinetic parameters should be prioritized in early-phase animal studies of this compound?

Advanced Research Question

Key parameters include:

- Bioavailability : Plasma concentration-time curves (AUC) via LC-MS/MS after oral/IV administration.

- Metabolism : CYP450 enzyme inhibition/induction assays (e.g., human liver microsomes).

- Tissue distribution : Radiolabeled this compound in target organs (e.g., brain, liver).

- Half-life (t₁/₂) : Critical for dosing frequency optimization .

Q. How can researchers mitigate batch-to-batch variability in this compound isolation from Paeonia species?

Basic Research Question

Standardize protocols using:

- Source material authentication : DNA barcoding to confirm plant species (e.g., Paeonia lactiflora vs. P. suffruticosa).

- Chromatographic consistency : UPLC-PDA with validated retention time windows (±0.1 min).

- Quality control : Include internal standards (e.g., paeoniflorin) and report yield (%) and purity (≥95% by HPLC) .

Q. What computational strategies predict this compound’s molecular targets and signaling pathways?

Advanced Research Question

Combine:

- Molecular docking : AutoDock Vina to screen against targets (e.g., Keap1-Nrf2, COX-2).

- Network pharmacology : STRING or KEGG to map protein-protein interaction networks.

- Machine learning : QSAR models trained on analogous monoterpenoids to predict ADMET properties .

Q. How should researchers design dose-escalation studies for this compound in in vivo toxicity assessments?

Advanced Research Question

Follow OECD guidelines:

- Acute toxicity : Single doses (5–2000 mg/kg) in rodents, monitoring mortality, organ weights, and histopathology.

- Subchronic toxicity : 28-day repeated dosing with hematological, biochemical (ALT, creatinine), and behavioral endpoints.

- NOAEL/LOAEL determination : Critical for translational relevance .

Q. What strategies validate the specificity of this compound’s observed effects in complex biological matrices?

Advanced Research Question

- Knockout/knockdown models : CRISPR-Cas9 to silence putative targets (e.g., Nrf2) in cell lines.

- Isotopic labeling : Track compound localization via ¹⁴C-Paeonilactone A autoradiography.

- Negative controls : Co-treatment with competitive inhibitors (e.g., ML385 for Nrf2) .

Q. How can synergistic interactions between this compound and conventional therapeutics be systematically evaluated?

Advanced Research Question

Use Chou-Talalay combination index :

- Experimental setup : Co-treatment with this compound and drugs (e.g., paclitaxel in cancer models).

- Data analysis : CompuSyn software to calculate synergism (CI <1), additivity (CI=1), or antagonism (CI >1).

- Mechanistic validation : Transcriptomics (RNA-seq) to identify shared pathways .

Q. Key Considerations for Methodological Rigor

- Data transparency : Deposit raw spectra, chromatograms, and statistical outputs in repositories like Zenodo .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .

- Replicability : Detailed Supplementary Materials must include instrument parameters, buffer compositions, and software settings .

Propriétés

IUPAC Name |

(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODZICYHUGDVAM-IBNKKVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(=O)C(CC2OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98751-79-2 | |

| Record name | Paeonilactone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAEONILACTONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.